molecular formula C16H10F17N B15248766 Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- CAS No. 80791-09-9

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl-

Cat. No.: B15248766
CAS No.: 80791-09-9
M. Wt: 539.23 g/mol
InChI Key: CSDRFIOFQKNRSL-UHFFFAOYSA-N
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Description

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- is a fluorinated aromatic amine with the chemical formula C14H6F17N. This compound is known for its unique properties due to the presence of a perfluorinated alkyl chain attached to the benzene ring. The compound is used in various scientific and industrial applications, particularly where the unique properties of fluorinated compounds are beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- typically involves the nucleophilic aromatic substitution reaction. The process begins with the preparation of the fluorinated alkyl chain, which is then attached to the benzene ring through a series of reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenes, nitrobenzenes, and aminobenzenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- involves its interaction with various molecular targets. The perfluorinated alkyl chain imparts unique properties such as increased hydrophobicity and chemical stability. These properties enable the compound to interact with specific molecular pathways, potentially altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-(heptadecafluorooctyl)-N,N-dimethyl- is unique due to the presence of the heptadecafluorooctyl group, which imparts distinct physicochemical properties. These properties include increased hydrophobicity, chemical resistance, and stability, making it suitable for specialized applications where these characteristics are advantageous .

Properties

CAS No.

80791-09-9

Molecular Formula

C16H10F17N

Molecular Weight

539.23 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H10F17N/c1-34(2)8-5-3-7(4-6-8)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h3-6H,1-2H3

InChI Key

CSDRFIOFQKNRSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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